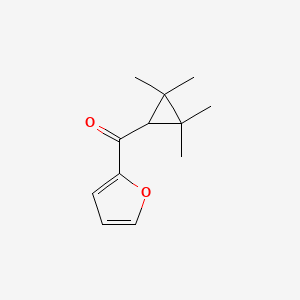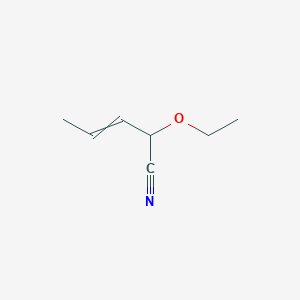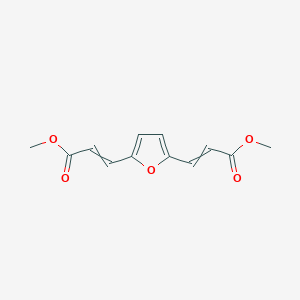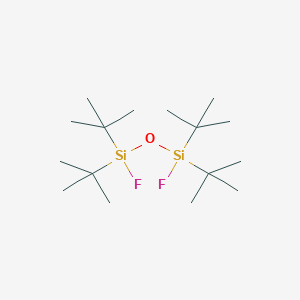
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane is a chemical compound known for its unique structure and properties It consists of a disiloxane backbone with two fluorine atoms and four tert-butyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane typically involves the reaction of tert-butyl-substituted silanes with fluorinating agents. One common method includes the reaction of 1,1,3,3-tetra-tert-butyl-1,3-dichlorodisiloxane with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted disiloxanes with various functional groups.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: Employed as a reagent in various organic synthesis reactions to introduce fluorine atoms into molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive fluorine atoms and tert-butyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes. For example, in organic synthesis, it can act as a fluorinating agent, while in materials science, it can serve as a building block for creating complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyl-1,3-difluorodisiloxane: Similar structure but with methyl groups instead of tert-butyl groups.
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane: Similar structure but with ethyl groups instead of tert-butyl groups.
Uniqueness
1,1,3,3-Tetra-tert-butyl-1,3-difluorodisiloxane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Eigenschaften
CAS-Nummer |
92810-38-3 |
|---|---|
Molekularformel |
C16H36F2OSi2 |
Molekulargewicht |
338.62 g/mol |
IUPAC-Name |
ditert-butyl-[ditert-butyl(fluoro)silyl]oxy-fluorosilane |
InChI |
InChI=1S/C16H36F2OSi2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h1-12H3 |
InChI-Schlüssel |
UXQLBQMULPEZEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(O[Si](C(C)(C)C)(C(C)(C)C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
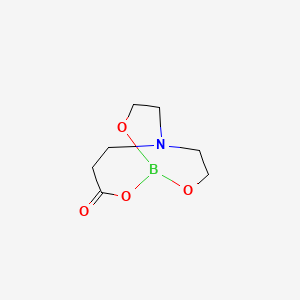
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
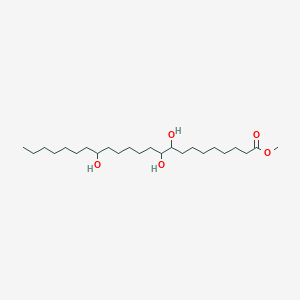

phosphane](/img/structure/B14341099.png)
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
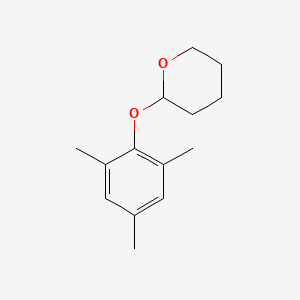
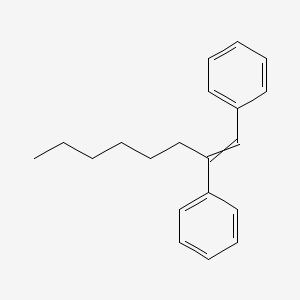
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
